molecular formula C26H25N3O3S B2415955 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-09-7

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2415955
CAS RN: 532974-09-7
M. Wt: 459.56
InChI Key: YFSIFXKBKQFCQS-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

1. Synthesis and Characterization

  • A study focused on the synthesis of optically active derivatives related to the compound, highlighting the importance of structural variations for potential biological activity (Shibanuma et al., 1980).
  • Another research synthesized various metabolites of a related compound, emphasizing the significance of understanding the metabolic pathways for potential therapeutic applications (Shibanuma et al., 1980).

2. Biological Activities and Applications

  • Research into benzamide derivatives, closely related to the compound, identified their potential as inhibitors of nitric oxide production, which is relevant in the context of inflammation and immune response modulation (Kim et al., 2009).
  • A study on 5-lipoxygenase-activating protein inhibitors mentioned structures similar to the compound, underlining the role of these compounds in leukotriene synthesis inhibition, relevant in treating conditions like asthma (Hutchinson et al., 2009).

3. Electrophysiological Activities

  • Compounds with a similar structure were evaluated for their electrophysiological activities, indicating potential applications in cardiac arrhythmias treatment (Morgan et al., 1990).

4. Vasodilator Effects

  • Research on derivatives of this compound class revealed potent vasodilator effects, particularly in cerebral and coronary vasculature, suggesting potential therapeutic uses in conditions like hypertension and ischemia (Takenaka et al., 1976).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Given the diverse biological activities of these compounds, they are of wide interest for their diverse biological and clinical applications .

properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-18-13-19(2)15-21(14-18)26(30)27-11-12-28-16-25(23-5-3-4-6-24(23)28)33-17-20-7-9-22(10-8-20)29(31)32/h3-10,13-16H,11-12,17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIFXKBKQFCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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